6-Ethylsulfonyl-5-methylpyridin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of amines like 6-Ethylsulfonyl-5-methylpyridin-3-amine can be achieved through several methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C8H12N2O2S. Unfortunately, detailed structural information such as bond lengths and angles could not be found in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, amines in general can undergo a variety of reactions. These include reactions with acids to form ammonium salts, reactions with alkyl halides to form secondary and tertiary amines, and reactions with nitrous acid to form diazonium salts .Scientific Research Applications
Chemical Synthesis and Derivatives
6-Ethylsulfonyl-5-methylpyridin-3-amine, as a chemical compound, plays a role in various chemical synthesis processes. For example, it is involved in the formation of aminals through Pummerer rearrangement, where amines react with acid chlorides in the presence of dimethyl sulfoxide and a tertiary base like pyridine, leading to the formation of unique aminal compounds (Rakhit, Georges, & Bagli, 1979). This compound is also pivotal in the synthesis of various functionalized, water-soluble derivatives, particularly in the context of BODIPY dyes, which are used as fluorescent probes in aqueous environments (Li, Han, Nguyen, & Burgess, 2008).
Pharmaceutical and Medicinal Chemistry
In the realm of pharmaceutical chemistry, derivatives of this compound have been synthesized and evaluated for their antibacterial properties. For instance, the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues, which show promise as antibacterial agents, is closely related to the chemical structure of this compound (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Materials Science and Engineering
This compound also finds applications in materials science, particularly in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes, enhanced by the presence of sulfonated aromatic diamine monomers, show improved water flux and are effective in the treatment of dye solutions, demonstrating the versatility of this compound in advanced materials applications (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound might be involved in the synthesis of novel pyridine derivatives via suzuki cross-coupling reactions .
Result of Action
It’s known that the compound might be involved in the synthesis of novel pyridine derivatives .
Action Environment
It’s known that the success of suzuki–miyaura cross-coupling reactions, in which the compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
6-ethylsulfonyl-5-methylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-13(11,12)8-6(2)4-7(9)5-10-8/h4-5H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGBVUUPADKDPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C=C1C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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